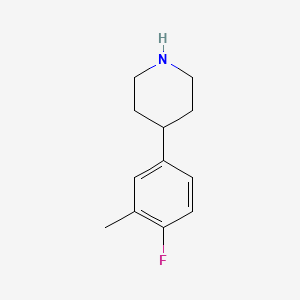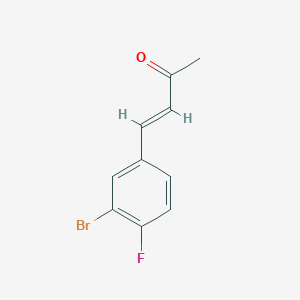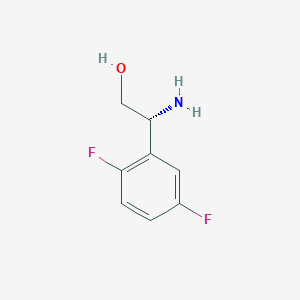
2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom attached to an ethanamine group, which is further connected to a naphthalene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Fluorination: The introduction of the fluorine atom is achieved through a nucleophilic substitution reaction. This can be done using reagents such as hydrogen fluoride (HF) or other fluorinating agents.
Formation of Ethanamine Group: The ethanamine group is introduced through a reductive amination process. This involves the reaction of a naphthyl ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthyl ketones, amine derivatives, and substituted naphthalene compounds.
科学的研究の応用
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular pathways.
類似化合物との比較
Similar Compounds
1-(Naphthalen-1-yl)ethan-1-amine hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Chloro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Fluoro-1-(naphthalen-2-yl)ethan-1-amine hydrochloride: The position of the naphthalene ring attachment differs, affecting its chemical behavior.
Uniqueness
The presence of the fluorine atom in 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride imparts unique properties such as increased stability, enhanced reactivity, and potential biological activity. These characteristics make it a valuable compound for research and industrial applications.
特性
分子式 |
C12H13ClFN |
|---|---|
分子量 |
225.69 g/mol |
IUPAC名 |
2-fluoro-1-naphthalen-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C12H12FN.ClH/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2;1H |
InChIキー |
BKYXWZNVVGHSPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CF)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)

![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)



![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)


![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)


